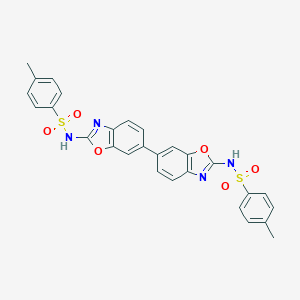
2-(6-cyano-1H-indol-1-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-cyano-1H-indol-1-yl)-N-cyclopentylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields. It is commonly referred to as CPI-613 and is a member of the family of compounds known as lipoate analogs. CPI-613 has been studied for its potential use in treating cancer, as well as for its ability to regulate metabolism in healthy cells.
Mécanisme D'action
CPI-613 works by inhibiting two key enzymes involved in mitochondrial energy production, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to the disruption of the electron transport chain and the generation of reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have a number of biochemical and physiological effects. In addition to its role in regulating metabolism, it has been shown to have antioxidant properties and to regulate the expression of genes involved in cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-613 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-understood mechanism of action, making it a useful tool for studying mitochondrial function and metabolism. However, one limitation of CPI-613 is that it can be toxic to healthy cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving CPI-613. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the use of CPI-613 in combination therapies with other cancer drugs. Finally, there is interest in exploring the potential use of CPI-613 in other fields, such as metabolic disorders and neurodegenerative diseases.
In conclusion, CPI-613 is a synthetic compound that has shown promise in a number of scientific research applications, particularly in the field of cancer treatment. Its well-understood mechanism of action and relative stability make it a useful tool for studying mitochondrial function and metabolism. While there are limitations to its use in lab experiments, there are a number of potential future directions for research involving CPI-613.
Méthodes De Synthèse
The synthesis of CPI-613 involves the reaction of two precursor compounds, 6-cyano-1H-indole and cyclopentylacetyl chloride, in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to yield CPI-613 in its pure form.
Applications De Recherche Scientifique
CPI-613 has been extensively studied for its potential use in cancer treatment. It has been shown to target the mitochondria of cancer cells, leading to the disruption of energy production and ultimately causing cell death. CPI-613 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propriétés
Formule moléculaire |
C16H17N3O |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17N3O/c17-10-12-5-6-13-7-8-19(15(13)9-12)11-16(20)18-14-3-1-2-4-14/h5-9,14H,1-4,11H2,(H,18,20) |
Clé InChI |
IAIQWLKDNLHAQB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
SMILES canonique |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)
![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)


![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)




